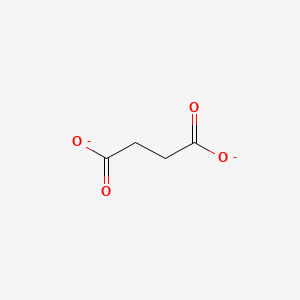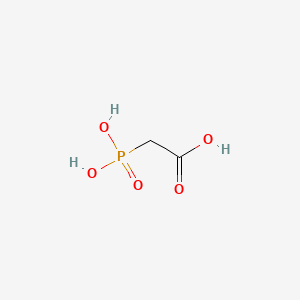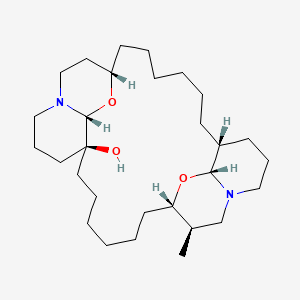
2-萘基异氰酸酯
描述
2-Naphthyl isocyanate (2-NC) is an organic compound with the chemical formula C10H7NO. It is a colorless solid that is soluble in organic solvents. 2-NC is a useful reagent in organic synthesis, particularly in the formation of ureas and amides. It is also used in the preparation of a variety of pharmaceuticals, dyes, and other compounds.
科学研究应用
大鼠肝微粒体中的氧化转化:2-萘基异硫氰酸酯在大鼠肝微粒体中被转化为2-萘基异氰酸酯。这个转化过程涉及氧化代谢,并由细胞色素P-450酶催化。该研究揭示了参与这一转化的酶途径以及N,N'-二-2-萘基脲的形成 (Lee, 1992)。
对手性药物的分辨:α-萘基异氰酸酯,2-萘基异氰酸酯的衍生物,已被用于在Pirkle型手性柱上分离几种胺和醇的手性药物。这种方法为分离对映体提供了便捷途径,具有良好的分辨率和少量杂质 (Yang & Sun, 1988)。
光化学研究:与2-萘基异氰酸酯相关的2-萘酰叠氮化物的光化学性质被使用时间分辨瞬态吸收光谱学进行研究。该研究提供了关于激发态的形成和衰减的见解,包括异氰酸酯的形成 (Kubicki et al., 2011)。
酶诱导和比较氧化脱硫化:关于酶诱导在异硫氰酸酯氧化代谢到异氰酸酯中的研究,包括2-萘基异氰酸酯,提供了关于这一过程中涉及的代谢途径和酶活性的见解 (Lee, 1996)。
醇类化合物的荧光标记:与萘基异氰酸酯相比,蒽异氰酸酯已被用作醇羟基化合物的荧光试剂。这项研究突显了萘基异氰酸酯衍生物在基于荧光的检测方法中的潜力 (Wintersteiger, 1982)。
区域选择性合成和表征:1-(1-萘基)乙基异氰酸酯,与2-萘基异氰酸酯相关的化合物,被用于与β-环糊精进行区域选择性反应。该研究提供了这些化合物的合成和表征的详细见解 (Gahm et al., 1993)。
作用机制
Target of Action
2-Naphthyl isocyanate, also known as 2-Isocyanatonaphthalene, is an aromatic isocyanate It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
It’s known that isocyanates can react with nucleophilic compounds, leading to the formation of urea derivatives . This reaction can cause changes in the biochemical properties of the target molecules, potentially altering their function.
Biochemical Pathways
It’s known that isocyanates can interfere with protein function by modifying amino acid residues, which could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
It’s known that isocyanates are generally reactive and can be rapidly metabolized in the body .
Result of Action
It’s known that isocyanates can cause cellular damage by reacting with biological molecules, potentially leading to various health effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Naphthyl isocyanate. For example, the presence of moisture can lead to hydrolysis of the isocyanate group, potentially reducing its reactivity . Furthermore, temperature and pH can also affect the stability and reactivity of isocyanates .
安全和危害
2-Naphthyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling 2-Naphthyl isocyanate .
生化分析
Biochemical Properties
2-Naphthyl isocyanate plays a significant role in biochemical reactions due to its ability to react with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic addition reactions. For instance, 2-Naphthyl isocyanate can react with amino groups in proteins, leading to the formation of stable urea derivatives. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or altering their function .
Cellular Effects
The effects of 2-Naphthyl isocyanate on cells are diverse and depend on the type of cell and the concentration of the compound. In general, 2-Naphthyl isocyanate can influence cell function by modifying proteins and enzymes involved in critical cellular processes. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of signaling proteins by 2-Naphthyl isocyanate can lead to altered signal transduction, impacting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-Naphthyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group (-NCO) of 2-Naphthyl isocyanate reacts with nucleophilic sites on proteins and enzymes, such as amino groups, forming stable urea linkages. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 2-Naphthyl isocyanate can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Naphthyl isocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to 2-Naphthyl isocyanate can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-Naphthyl isocyanate in animal models vary with dosage. At low doses, the compound may cause mild modifications to protein function without significant toxicity. At higher doses, 2-Naphthyl isocyanate can exhibit toxic effects, including respiratory irritation, skin sensitization, and systemic toxicity. Threshold effects are observed, where a certain concentration of 2-Naphthyl isocyanate is required to elicit a measurable biological response .
Metabolic Pathways
2-Naphthyl isocyanate is involved in metabolic pathways related to its formation and degradation. It is formed during the oxidative metabolism of 2-naphthyl isothiocyanate by liver microsomes. The compound can also undergo further metabolism, potentially involving enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic processes can influence the overall biological activity and toxicity of 2-Naphthyl isocyanate .
Transport and Distribution
Within cells and tissues, 2-Naphthyl isocyanate is transported and distributed based on its chemical properties. The compound can diffuse across cell membranes and interact with intracellular proteins and enzymes. Transporters and binding proteins may facilitate the movement of 2-Naphthyl isocyanate within cells, affecting its localization and accumulation. The distribution of 2-Naphthyl isocyanate can influence its biological effects and toxicity .
Subcellular Localization
The subcellular localization of 2-Naphthyl isocyanate is determined by its interactions with specific biomolecules and cellular compartments. The compound can be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications. For example, 2-Naphthyl isocyanate may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein function and cellular metabolism .
属性
IUPAC Name |
2-isocyanatonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJQNFTNSQTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176956 | |
| Record name | 2-Naphthyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-54-1 | |
| Record name | 2-Naphthyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZE6124VOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B1194675.png)






![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)




